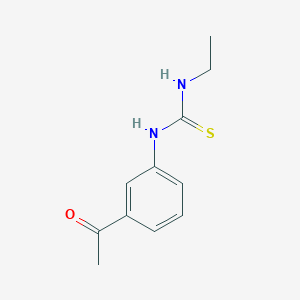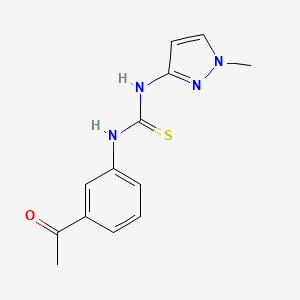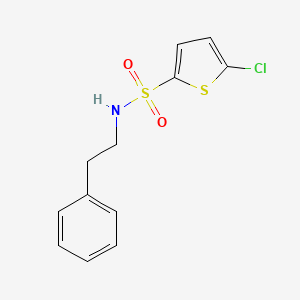
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these kinases, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may be able to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, including JAK2, which is involved in the development of myeloproliferative neoplasms. It has also been shown to have antifungal and antibacterial activity, suggesting potential applications in the treatment of fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent kinase inhibitory activity. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully investigated.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One direction is to continue investigating its potential as a kinase inhibitor and as a potential anticancer agent. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity and side effects.
In conclusion, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a kinase inhibitor, anticancer agent, and antifungal and antibacterial agent.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor and as a potential anticancer agent. It has also been shown to have antifungal and antibacterial activity.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-7-2-1-4-14(16)11-19-17(21)20-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJNJNAGPRZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)





